Hydroxynaphthoate

描述

Contextualization within Naphthoic Acid Chemistry and Biology

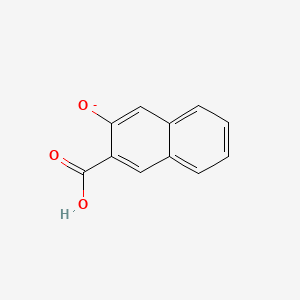

Hydroxynaphthoates are fundamentally derivatives of naphthoic acid, which is a naphthalene (B1677914) ring substituted with a carboxylic acid group. smolecule.com The addition of a hydroxyl (-OH) group to this structure introduces new chemical properties and biological activities. The specific position of the hydroxyl and carboxyl groups on the naphthalene ring gives rise to various isomers, such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, each with distinct characteristics and applications. smolecule.comontosight.ai

In the realm of chemistry, the dual functionality of hydroxynaphthoates allows them to participate in a variety of reactions. The carboxylic acid group can undergo esterification, while the hydroxyl group can be involved in acylation and alkylation. smolecule.com This reactivity makes them valuable intermediates in the synthesis of more complex molecules, including dyes, pigments, and macrocyclic compounds. smolecule.comacs.org

From a biological perspective, hydroxynaphthoate derivatives have demonstrated a spectrum of activities. They are found in natural products with cytotoxic properties and have been investigated for their potential as anti-carcinogenic, anti-inflammatory, antibacterial, and antioxidant agents. ontosight.aiossila.com For instance, 1-hydroxy-2-naphthoic acid is recognized as an antibacterial agent, and its derivatives have shown anti-inflammatory activity. ossila.com Furthermore, certain hydroxynaphthoic acids can act as chemical chaperones, helping to alleviate cellular stress by modulating the unfolded protein response. researchgate.net

The environmental significance of this compound is also noteworthy. It is an intermediate in the microbial degradation of naphthalene and other polycyclic aromatic hydrocarbons (PAHs), playing a role in the bioremediation of these environmental pollutants. ontosight.ai

Significance of this compound as a Research Subject

The diverse chemical and biological properties of hydroxynaphthoates have made them a compelling subject for scientific research. Their potential therapeutic applications have spurred investigations into their efficacy as antibacterial, anticancer, and anti-inflammatory agents. smolecule.comossila.com For example, derivatives of 2-hydroxy-1-naphthoic acid have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to induce apoptosis in cancer cells. smolecule.com

In medicinal chemistry, hydroxynaphthoates serve as building blocks for the synthesis of novel drug candidates. smolecule.com A prominent example is bephenium (B1220002) this compound, an anthelmintic drug used to treat hookworm and roundworm infections. chemicalbook.compatsnap.com This compound functions by blocking the action of acetylcholine (B1216132) in the parasites, leading to their paralysis and expulsion from the host. patsnap.compatsnap.com

The unique structural features of hydroxynaphthoates also make them valuable in material science and analytical chemistry. They are used in the synthesis of dyes and can act as reagents for detecting metal ions. smolecule.com The study of their solvatochromism and intramolecular hydrogen bonding provides insights into their behavior in different environments. ossila.com

The following table summarizes some of the key research applications of different this compound isomers:

| Isomer | Research Application |

| 1-Hydroxy-2-naphthoic acid | Antibacterial agent, anti-inflammatory, intermediate for anti-carcinogenic compounds. ossila.com |

| 2-Hydroxy-1-naphthoic acid | Antibacterial (including MRSA), anticancer (induces apoptosis), building block for drug candidates. smolecule.com |

| 3-Hydroxy-2-naphthoic acid | Intermediate in the synthesis of the anthelmintic drug bephenium this compound. chemicalbook.com |

| 8-Hydroxy-1-naphthoic acid | Studied for potential antimicrobial and anticancer properties. |

Historical Perspectives on this compound Research Trajectories

The study of hydroxynaphthoic acids has a history intertwined with the development of the chemical and pharmaceutical industries. Early research in the 20th century focused on their synthesis and utility as intermediates for dyes. For instance, Nina Kostiantynivna Moshchinska, a prominent chemist in Soviet Ukraine, conducted extensive research on the production of hydroxynaphthoic acids for the dye industry in the 1930s and 1940s. udhtu.edu.ua

A significant milestone in the medicinal application of hydroxynaphthoates was the introduction of bephenium this compound in 1958. chemicalbook.com This marked a key development in the treatment of parasitic worm infections, particularly in regions where such infections were endemic. chemicalbook.compatsnap.com

In the latter half of the 20th century and into the 21st, research has expanded to explore the broader biological activities of hydroxynaphthoates. A 1952 publication in the Journal of the Chemical Society detailed a synthesis of 4-hydroxynaphthoic acid and its esters, indicating ongoing interest in this class of compounds. rsc.org More recent research has delved into their potential as novel therapeutic agents, such as their role as chemical chaperones in mitigating endoplasmic reticulum stress, a discovery made through modern high-throughput screening techniques. researchgate.net The synthesis of complex macrocyclic structures from this compound precursors also represents a more recent and sophisticated area of investigation. acs.org

The trajectory of this compound research illustrates a progression from foundational synthesis and industrial application to the exploration of their complex biological functions and potential therapeutic uses.

Structure

3D Structure

属性

IUPAC Name |

3-carboxynaphthalen-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKYHXVLJMQRLQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043992 | |

| Record name | 3-Hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-87-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxynaphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYNAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OR546GIZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of Hydroxynaphthoate Derivatives

Precursor Substrates and Initial Enzymatic Transformations

The biosynthesis of hydroxynaphthoate derivatives commences from different primary metabolic routes, primarily the shikimate pathway and the acetate-polymalonate (polyketide) pathway. mdpi.com In the context of menaquinone (vitamin K2) biosynthesis in bacteria, the shikimate pathway provides the precursor o-succinylbenzoate (OSB). researchgate.net The formation of OSB itself is a multi-step process.

In other pathways, such as the one leading to the natural product plumbagin (B1678898), the precursor is derived from the acetate-polymalonate pathway. mdpi.com This route involves the formation of O-malonyl benzoyl CoA as a key starting substrate for the subsequent cyclization reaction. mdpi.com The biosynthesis of some naphthoate moieties, like that in the antitumor antibiotic neocarzinostatin (B611948), also originates from the polyketide pathway. nih.gov Furthermore, some synthetic pathways can utilize precursors like sinapic acid, which can be converted to 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) through oxidative dimerization. tandfonline.com The initial transformations often involve the activation of these precursors into coenzyme A (CoA) thioesters, priming them for the subsequent cyclization step.

| Precursor Substrate | Associated Pathway | Resulting this compound Core |

| o-Succinylbenzoate (OSB) | Shikimate Pathway | 1,4-Dihydroxy-2-naphthoate (DHNA) |

| O-Malonyl Benzoyl CoA | Acetate-Polymalonate | Dihydroxynaphthoic acid intermediate |

| Polyketide Precursors | Type II Polyketide | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid |

| Sinapic Acid | Chemo-enzymatic | 6-hydroxy-5,7-dimethoxy-2-naphthoic acid |

Naphthoate Synthase-Mediated Cyclization Mechanisms

The central step in forming the bicyclic naphthoate ring system is a cyclization reaction catalyzed by naphthoate synthase. This enzyme is also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase (DHNA-CoA synthase) in the menaquinone pathway. researchgate.net Naphthoate synthases catalyze an intramolecular Claisen-type condensation of CoA-activated precursors. researchgate.net For example, in menaquinone biosynthesis, o-succinylbenzoyl-CoA (OSB-CoA) is cyclized by the enzyme MenB (a DHNA-CoA synthase) to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). researchgate.net This reaction is essential for creating the core naphthoate structure. ubc.ca

Similarly, in the plumbagin pathway, naphthoate synthase catalyzes the cyclization of O-malonyl benzoyl CoA. mdpi.com The enzyme facilitates the formation of the critical carbon-carbon bond that closes the second ring of the naphthalene (B1677914) structure. mdpi.com Different organisms may utilize distinct naphthoate synthases. For instance, the enzyme MqnD in the futalosine (B117586) pathway of menaquinone biosynthesis catalyzes the conversion of cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid through a proposed hemiacetal ring opening–tautomerization–retroaldol sequence. nih.govacs.org This highlights the diverse mechanistic strategies employed by nature to achieve the same core scaffold.

Role of Thioesterase Enzymes in this compound Biosynthesis

Following the cyclization by naphthoate synthase, the newly formed this compound moiety is typically still attached to a coenzyme A (CoA) molecule via a thioester bond. Thioesterase (TE) enzymes play a critical role in the subsequent step: the hydrolysis of this bond. mdpi.comnih.gov This reaction releases the free hydroxynaphthoic acid and a free CoA molecule. mdpi.com

The action of thioesterases is crucial for several reasons. It often represents a thermodynamically favorable and irreversible step, driving the biosynthetic pathway forward. mdpi.com The release of the free acid is also necessary for subsequent enzymatic modifications, such as decarboxylation, oxidation, or methylation, that may occur in the pathway. nih.govnih.gov In the biosynthesis of plumbagin, for instance, the cyclization of O-malonyl benzoyl CoA by naphthoate synthase forms an intermediate that is then acted upon by a thioesterase. mdpi.com Similarly, in the menaquinone pathway, the product of the naphthoate synthase reaction, DHNA-CoA, is hydrolyzed by a thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA). mdpi.com Thioesterases are a large family of hydrolase enzymes, and those involved in secondary metabolism often show specificity for the acyl carrier protein (ACP) or CoA-tethered intermediates of their respective pathways. nih.govwikipedia.orgiastate.edu

Integration of this compound in Type II Polyketide Biosynthesis Pathways

This compound derivatives are key structural motifs in many natural products synthesized by Type II polyketide synthase (PKS) systems. thieme-connect.com Type II PKSs are multi-enzyme complexes that iteratively assemble polyketide chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. researchgate.net The resulting polyketide chains undergo a series of cyclization and aromatization reactions to generate complex aromatic structures.

The biosynthesis of the naphthoic acid moiety of the enediyne antitumor antibiotic neocarzinostatin is a well-studied example. nih.govkegg.jp In this pathway, a dedicated set of genes within the biosynthetic cluster encodes enzymes for the creation of the 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid core from polyketide precursors. nih.gov Similarly, the biosynthesis of plumbagin is known to occur via the acetate (B1210297) polymalonate pathway, a classic polyketide route. mdpi.com The substitution pattern of synthetically prepared β-hydroxynaphthoate derivatives often relates to polycyclic natural products derived from type II polyketide biosynthesis. thieme-connect.com The integration of this compound biosynthesis into these pathways demonstrates how a common structural scaffold can be generated and then tailored by downstream enzymes to produce a diverse array of bioactive molecules. kegg.jpkegg.jp

Identification and Characterization of Intermediary Enzymes in Biosynthetic Routes

Beyond the core activities of naphthoate synthase and thioesterase, the biosynthetic pathways of this compound derivatives are populated by a variety of intermediary enzymes that perform tailoring reactions. These enzymes are responsible for the vast structural diversity observed in this class of natural products. The identification and characterization of these enzymes are crucial for understanding and potentially engineering these pathways.

Key classes of intermediary enzymes include:

O-Methyltransferases (OMTs): These enzymes catalyze the regiospecific transfer of a methyl group from a donor like S-adenosyl-L-methionine (AdoMet) to a hydroxyl group on the naphthoate ring. nih.gov For example, the enzyme NcsB1 in the neocarzinostatin pathway specifically methylates the 7-hydroxy group of 2,7-dihydroxy-5-methyl-1-naphthoic acid. nih.gov

CoA Ligases: These enzymes activate the free hydroxynaphthoic acid with coenzyme A, preparing it for subsequent incorporation into a larger molecule. In the neocarzinostatin pathway, NcsB2 is a CoA ligase that activates the naphthoic acid moiety before its attachment to the enediyne core. nih.gov

Cytochrome P450 Monooxygenases: These versatile enzymes often catalyze hydroxylation reactions at various positions on the aromatic ring, further functionalizing the naphthoate core. researchgate.net

Other Modifying Enzymes: The pathways can also include reductases, decarboxylases, and transferases that attach other moieties, such as sugar units, to the this compound scaffold. nih.gov

The characterization of these enzymes often involves a combination of gene cluster analysis, heterologous expression, in vitro enzymatic assays, and structural biology to elucidate their specific function and mechanism. nih.govnih.gov

| Enzyme Class | Example Enzyme | Function in Pathway |

| O-Methyltransferase | NcsB1 | Regiospecific methylation of a hydroxyl group on the naphthoate ring. nih.gov |

| CoA Ligase | NcsB2 | Activation of free naphthoic acid by attaching Coenzyme A. nih.gov |

| Naphthoate Synthase | MenB | Catalyzes intramolecular Claisen condensation to form the naphthoate ring. researchgate.net |

| Naphthoate Synthase | MqnD | Converts cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid. nih.govacs.org |

| Thioesterase | - | Hydrolyzes the thioester bond to release free hydroxynaphthoic acid from CoA. mdpi.com |

| Cytochrome P450 | CYP199A2 | Exhibits oxidation activity towards hydroxynaphthoic acids. researchgate.net |

Microbial Catabolism and Environmental Biotransformation of Hydroxynaphthoate

Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) Involving Hydroxynaphthoate Intermediates

The microbial breakdown of PAHs is a critical process for the detoxification of contaminated environments. During the degradation of these complex and often carcinogenic compounds, this compound emerges as a key intermediate. ontosight.aioup.comnih.gov Bacteria, in their quest for carbon and energy, have evolved sophisticated enzymatic machinery to dismantle the stable aromatic structures of PAHs, funneling them into central metabolic pathways. ijrpr.comnih.gov

The degradation process is typically initiated by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. ijrpr.comnih.gov This initial step is crucial and often rate-limiting. Subsequent enzymatic reactions, including dehydrogenation, lead to the formation of dihydroxylated intermediates, which are then susceptible to ring cleavage. nih.gov It is through these cleavage pathways that this compound isomers, such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, are generated from larger PAHs like phenanthrene (B1679779). researchgate.netmicrobiologyresearch.orgnih.gov These intermediates are then further catabolized, eventually entering the tricarboxylic acid (TCA) cycle, which is a central hub of cellular metabolism. microbiologyresearch.orgcapes.gov.br

Specific Bacterial Strains and Genera in Catabolic Processes

A diverse array of bacterial genera has been identified for their capability to degrade PAHs, with many utilizing pathways that involve this compound. These microorganisms are often isolated from contaminated soils and aquatic environments, where they have adapted to utilize these pollutants as a source of sustenance. nih.govcapes.gov.br

Several key bacterial genera are notable for their role in these catabolic processes:

Pseudomonas : Various species within this genus are well-documented PAH degraders. For instance, Pseudomonas sp. strain PPD metabolizes 1-hydroxy-2-naphthoic acid through two distinct routes: the phthalic acid pathway and the naphthalene (B1677914) pathway. researchgate.net A consortium of Pseudomonas pseudoalcaligenes and Pseudomonas aeruginosa has demonstrated high efficiency in degrading phenanthrene, with evidence suggesting the involvement of both ortho- and meta-cleavage pathways. aun.edu.eg

Sphingobium : Sphingobium sp. strain PNB has been shown to degrade phenanthrene by initially attacking both the 3,4- and 1,2-carbon positions, leading to the formation of 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. microbiologyresearch.orgnih.gov

Mycobacterium : Mycobacterium sp. strain PYR-1 is known to degrade phenanthrene and anthracene, producing intermediates like 1-hydroxy-2-naphthoic acid. nih.gov

Ochrobactrum : Ochrobactrum sp. strain PWTJD is significant for being the first Gram-negative bacterium reported to utilize a meta-cleavage pathway for 2-hydroxy-1-naphthoic acid during phenanthrene degradation. oup.comoup.com

Burkholderia : Burkholderia sp. strain BC1 is capable of degrading 2-hydroxy-1-naphthoic acid through an alternative pathway involving a non-oxidative decarboxylase. nih.govmicrobiologyresearch.org

Stenotrophomonas : Stenotrophomonas maltophilia strain C6 degrades phenanthrene through multiple initial dioxygenation steps, leading to the formation of both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. researchgate.netnih.gov

Staphylococcus : A strain of Staphylococcus was the first Gram-positive bacterium reported to carry out the meta-cleavage of 2-hydroxy-1-naphthoic acid during phenanthrene degradation. oup.com

Table 1: Bacterial Strains and their Role in this compound-Mediated PAH Degradation

| Bacterial Strain/Genus | Degraded PAH | Key this compound Intermediate(s) | Catabolic Pathway Feature |

|---|---|---|---|

| Pseudomonas sp. strain PPD | Phenanthrene | 1-Hydroxy-2-naphthoic acid | Utilizes both phthalate (B1215562) and naphthalene pathways. researchgate.net |

| Pseudomonas pseudoalcaligenes & P. aeruginosa | Phenanthrene | 1-Hydroxy-2-naphthoic acid | Employs both ortho- and meta-cleavage pathways. aun.edu.eg |

| Sphingobium sp. strain PNB | Phenanthrene | 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-1-naphthoic acid | Initial dioxygenation at two positions followed by meta-cleavage. microbiologyresearch.orgnih.gov |

| Mycobacterium sp. strain PYR-1 | Phenanthrene, Anthracene | 1-Hydroxy-2-naphthoic acid | Produces various ring fission products. nih.gov |

| Ochrobactrum sp. strain PWTJD | Phenanthrene | 2-Hydroxy-1-naphthoic acid | First Gram-negative bacterium with meta-cleavage of this intermediate. oup.comoup.com |

| Burkholderia sp. strain BC1 | 2-Hydroxy-1-naphthoic acid | Not applicable | Utilizes a non-oxidative decarboxylase. nih.govmicrobiologyresearch.org |

| Stenotrophomonas maltophilia C6 | Phenanthrene | 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-1-naphthoic acid | Multiple initial dioxygenations leading to various intermediates. researchgate.netnih.gov |

| Staphylococcus sp. | Phenanthrene | 2-Hydroxy-1-naphthoic acid | First Gram-positive bacterium with meta-cleavage of this intermediate. oup.com |

Comparative Analysis of Phenanthrene and Pyrene (B120774) Degradation Pathways

Phenanthrene and pyrene are both PAHs that serve as models for studying microbial degradation, and their catabolic pathways can involve this compound intermediates. While both pathways share similarities, such as initial dioxygenation, there are also key differences.

The degradation of phenanthrene, a three-ringed PAH, has been extensively studied. oup.comoup.com Its breakdown is often initiated by dioxygenase attack at various positions, with the C-3 and C-4 positions being a common target. nih.gov This leads to the formation of intermediates like 1-hydroxy-2-naphthoic acid. nih.gov This intermediate can then be channeled into different downstream pathways, including the phthalate or salicylate (B1505791) pathways, depending on the bacterial species. oup.comnih.gov For instance, in some bacteria, 1-hydroxy-2-naphthoic acid is metabolized via ortho-cleavage to enter the phthalate pathway, while in others, it is converted to 1,2-dihydroxynaphthalene and enters the salicylate pathway. oup.comoup.com

Pyrene, a four-ringed PAH, also undergoes degradation initiated by dioxygenase enzymes. mdpi.com Similar to phenanthrene, its degradation can proceed through a phthalate pathway, ultimately feeding into the Krebs cycle. mdpi.com The metabolism of pyrene can also lead to the formation of this compound. mdpi.com In some cases, the initial enzymatic attacks on both phenanthrene and pyrene are carried out by the same enzymes, suggesting a degree of relaxed substrate specificity. nih.gov For example, Mycobacterium sp. strain PYR-1 utilizes similar initial K-region attack and subsequent ring fission for both compounds. nih.gov

However, the larger and more complex structure of pyrene can lead to different or additional metabolic routes compared to phenanthrene. The complete mineralization of pyrene is generally more challenging for microorganisms.

Enzymatic Mechanisms in this compound Catabolism

The breakdown of this compound intermediates is orchestrated by a suite of specialized enzymes. The specific enzymatic mechanisms employed by a microorganism determine the subsequent metabolic fate of the this compound molecule. The two primary strategies for cleaving the aromatic ring of these intermediates are meta-cleavage and ortho-cleavage, both of which are catalyzed by distinct types of dioxygenase enzymes. researchgate.netoup.com

Meta-Cleavage Dioxygenase Pathways

The meta-cleavage pathway involves the cleavage of the aromatic ring at a position adjacent to the hydroxyl groups of the dihydroxylated intermediate. oup.com In the context of this compound catabolism, this pathway has been identified in several bacterial strains.

For example, Ochrobactrum sp. strain PWTJD utilizes a ferric-dependent meta-cleavage dioxygenase to break down 2-hydroxy-1-naphthoic acid. oup.comoup.com This leads to the formation of salicylic (B10762653) acid, which is then further metabolized to catechol. oup.comoup.com The catechol is subsequently cleaved by catechol 2,3-dioxygenase, and the resulting products enter the TCA cycle. oup.comoup.com Similarly, Sphingobium sp. strain PNB also employs a meta-cleavage pathway for both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, leading to the formation of catechol via salicylic acid. microbiologyresearch.orgcapes.gov.br The first report of meta-cleavage of 2-hydroxy-1-naphthoic acid was in a Gram-positive Staphylococcus species. oup.comoup.com

Ortho-Cleavage Dioxygenase Pathways

The ortho-cleavage pathway, in contrast, involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. researchgate.net This pathway is also a common strategy for the degradation of this compound intermediates.

In many bacterial species, 1-hydroxy-2-naphthoic acid is metabolized via an ortho-cleavage dioxygenase. oup.comoup.com This leads to the formation of intermediates that are funneled into the phthalate and protocatechuate pathways, eventually entering the TCA cycle. oup.comoup.com Stenotrophomonas maltophilia strain C6 has been shown to utilize both ortho- and meta-cleavage pathways for the degradation of phenanthrene diols, leading to the production of hydroxynaphthoic acids. researchgate.netnih.gov The presence of both pathways in a single organism highlights the metabolic versatility of some bacteria in degrading complex pollutants.

Roles of Hydroxylases and Non-Oxidative Decarboxylases

Beyond the primary ring-cleavage dioxygenases, other enzymes such as hydroxylases and non-oxidative decarboxylases play crucial roles in this compound catabolism.

Hydroxylases are involved in the introduction of hydroxyl groups onto the aromatic ring, a key step in preparing the molecule for ring cleavage. frontiersin.org For instance, salicylate monooxygenase can hydroxylate and decarboxylate 1-hydroxy-2-naphthoic acid to form 1,2-dihydroxynaphthalene. researchgate.net

A particularly interesting alternative pathway has been observed in Burkholderia sp. strain BC1. This bacterium utilizes a non-oxidative decarboxylase to transform 2-hydroxy-1-naphthoic acid into 2-naphthol. nih.govmicrobiologyresearch.org This enzyme, which belongs to the amidohydrolase 2 protein family, catalyzes the removal of the carboxyl group without the involvement of oxygen. asm.orgnih.gov This represents a distinct catabolic strategy for hydroxynaphthoic acid degradation and expands our understanding of the microbial metabolic toolkit for breaking down aromatic compounds. nih.govasm.orgnih.gov

Enzymatic Cofactor Requirements (e.g., Ferric and Ferrous Ions)

The enzymatic breakdown of hydroxynaphthoates is critically dependent on the presence of specific non-protein molecules known as cofactors, which are essential for the catalytic activity of the enzymes involved. numberanalytics.comnews-medical.net Metal ions are a prominent type of cofactor, with iron, in its ferrous (Fe²⁺) and ferric (Fe³⁺) states, playing a pivotal role in the function of key dioxygenase enzymes that catalyze the cleavage of the aromatic ring of this compound. numberanalytics.com

Research has consistently demonstrated that ferrous ions (Fe²⁺) are an essential cofactor for 1-hydroxy-2-naphthoic acid dioxygenase (1-HNDO), a key enzyme in the degradation pathway. nih.govresearchgate.net Studies on 1-HNDO from Pseudomonas sp. strain PPD and Nocardioides sp. strain KP7 have confirmed this requirement. nih.govresearchgate.net The enzyme from Nocardioides sp. KP7 was found to contain approximately 1 mole of Fe(II) per mole of the enzyme subunit. researchgate.net Its activity was completely lost when treated with a chelating agent that removes the iron, but could be restored by the addition of FeSO₄, confirming that Fe(II) is necessary for the enzyme's function. researchgate.net Similarly, the gentisate pathway, a common downstream route for this compound metabolites, involves gentisate 1,2-dioxygenases that are strongly stimulated by Fe²⁺. nih.gov

Downstream Metabolic Fates and Intermediates

Following the initial enzymatic attack and ring cleavage, the resulting intermediates from this compound degradation are channeled into central metabolic pathways. This process involves the formation of key aromatic acids, which are then further broken down.

Formation of Salicylic Acid and Gentisic Acid Derivatives

A common strategy in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, like hydroxynaphthoates, involves the conversion to central, more easily degradable intermediates such as salicylic acid and gentisic acid. nih.govpjoes.com For instance, the degradation of 2-hydroxy-1-naphthoic acid by Burkholderia sp. strain BC1 proceeds through the formation of gentisic acid. nih.gov In a related context, the metabolism of phenanthrene can produce 1-hydroxy-2-naphthoic acid, which is subsequently metabolized to salicylic acid. pjoes.com This salicylic acid can then be further processed via two main routes: conversion to catechol or to gentisic acid. pjoes.comgrafiati.com The metabolic pathway chosen can be strain-specific; for example, Burkholderia sp. strain BC1 utilizes a dual pathway for salicylic acid, converting it to both gentisic acid and catechol. nih.gov

The following table summarizes the formation of these key intermediates from different starting compounds in various bacterial strains.

Table 1: Formation of Salicylic and Gentisic Acid Derivatives in Microbial Metabolism| Original Substrate | Key Intermediate | Final Product(s) | Microbial Strain Example | Citation |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthoic acid | 2-Naphthol | Gentisic Acid | Burkholderia sp. strain BC1 | nih.gov |

| Naphthalene | Salicylic Acid | Gentisic Acid, Catechol | Burkholderia sp. strain BC1 | nih.gov |

| Phenanthrene | 1-Hydroxy-2-naphthoic acid | Salicylic Acid | Alcaligenes sp. | pjoes.comoup.com |

| Salicylic Acid | - | Gentisic Acid, Catechol | Pseudomonas sp. | pjoes.comgrafiati.com |

Converging Pathways to Tricarboxylic Acid (TCA) Cycle Intermediates

The ultimate fate of the carbon atoms from the aromatic ring of this compound is their complete mineralization to CO₂. This is achieved by funneling the breakdown products into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.org Intermediates such as gentisic acid and catechol, formed from the degradation of this compound and related compounds, undergo further ring fission reactions. pjoes.com These reactions yield aliphatic compounds like maleylpyruvate (B1239739) and fumarylpyruvate, which are then converted into metabolites that can enter the TCA cycle, such as pyruvate, acetyl-CoA, succinate, and fumarate. nih.govresearchgate.netnih.gov

The TCA cycle is the central hub of cellular metabolism, connecting the breakdown of carbohydrates, fats, and proteins. wikipedia.orgproteopedia.org By converting the aromatic structure of this compound into these common metabolic intermediates, microorganisms can efficiently harness the energy and carbon stored within the molecule for their growth and cellular functions. nih.govyoutube.com The complete oxidation of these intermediates in the TCA cycle releases stored energy in the form of ATP. wikipedia.org

Regulatory Mechanisms in Microbial this compound Metabolism

Microorganisms possess sophisticated regulatory networks to control the expression of metabolic pathways, ensuring that enzymes are produced only when needed. This regulation occurs at multiple levels, including the transcription of genes into mRNA and the synthesis of proteins (enzymes), and is influenced by the presence of various compounds in the environment. nih.govnih.gov

Transcriptional and Proteomic Regulation in Response to Aromatic Substrates

The presence of an aromatic substrate, such as this compound, typically induces the expression of the specific genes and proteins required for its degradation. nih.gov This regulation is a key aspect of metabolic efficiency. Studies using proteomics, the large-scale study of proteins, have shown that bacteria like "Aromatoleum aromaticum" strain EbN1 significantly alter their protein profiles when grown on different aromatic compounds. nih.gov When exposed to a specific substrate, the abundance of enzymes in the corresponding degradation pathway increases significantly. nih.govfrontiersin.org

This regulation is primarily controlled at the transcriptional level, where transcription factors bind to DNA and control the rate at which genes are transcribed into messenger RNA (mRNA). nih.gov The levels of mRNA are often, but not always, a good indicator of the levels of the corresponding protein. plos.org For example, real-time PCR analyses have validated the differential expression of genes involved in the metabolism of structurally similar compounds like naphthalene and 2-naphthol, indicating a fine-tuned transcriptional control. nih.gov This ensures that the cell dedicates resources to synthesizing the correct set of enzymes to match the available aromatic substrate.

Inter-compound Effects on Biodegradation Rates

In natural environments, microorganisms are rarely exposed to a single chemical compound. The presence of multiple substrates can lead to complex interactions that affect the rate of biodegradation. nih.gov These interactions can be inhibitory or enhancing.

Competitive inhibition occurs when two structurally similar compounds compete for the active site of the same enzyme. deu.edu.trucl.ac.uk This can slow the degradation of one or both substrates. A clear example is the competitive inhibition of 1-hydroxy-2-naphthoic acid dioxygenase by the analog 3-hydroxy-2-naphthoic acid. nih.gov

The following table outlines the types of inter-compound effects observed during the biodegradation of aromatic compounds.

Table 2: Inter-compound Effects on Biodegradation| Effect Type | Mechanism | Outcome on Degradation Rate | Example | Citation |

|---|---|---|---|---|

| Competitive Inhibition | Multiple substrates compete for the same enzyme active site. | Decreased rate for the less-preferred substrate. | 1-hydroxy-2-naphthoic acid degradation inhibited by 3-hydroxy-2-naphthoic acid. | nih.gov |

| Biomass Enhancement | Growth on a primary substrate increases microbial population. | Increased rate for other co-contaminants. | Naphthalene enhancing the degradation of other PAHs in a mixture. | nih.gov |

| Catabolite Repression | Presence of a preferred substrate represses the enzymes for other substrates. | Decreased rate for the non-preferred substrate. | General mechanism in mixed substrate conditions. | nih.gov |

| Co-metabolism | An enzyme induced by one substrate transforms a second, non-growth-supporting substrate. | Enhanced degradation of the non-growth substrate. | General mechanism in mixed VOC biodegradation. | nih.gov |

Chemical Synthesis Methodologies and Reaction Mechanisms of Hydroxynaphthoate Systems

Laboratory-Scale Synthesis Approaches for Hydroxynaphthoate Derivatives

In the laboratory, this compound derivatives and related naphthoquinone structures are synthesized through various multi-step procedures. A common approach involves the reaction of a substituted naphthol with other reagents under specific conditions to build the desired molecular framework.

For instance, the synthesis of 1,4-naphthoquinone (B94277) derivatives linked to an 8-hydroxyquinoline (B1678124) moiety has been achieved on a laboratory scale. mdpi.com The process starts with 2-bromo-1,4-naphthoquinone, which is dissolved in toluene (B28343). mdpi.com Potassium tert-butoxide is added to the solution, and after a short period at room temperature, the corresponding 8-quinolinol derivative is introduced. mdpi.com The mixture is then heated to boiling, with the reaction progress monitored by thin-layer chromatography. mdpi.com After 24 hours, the crude products are concentrated and purified via column chromatography to yield the final derivatives with yields ranging from 62% to 84%. mdpi.com

Another laboratory-scale approach is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. This method utilizes an N,N′-dioxide–scandium(III) complex as a catalyst to react 2-naphthols with oxaziridines. rsc.org This process effectively produces various substituted ortho-quinols, which are structurally related to hydroxynaphthoates, in high yields (up to 99%) and with high enantioselectivity. rsc.org The methodology has proven scalable to gram-scale reactions, demonstrating its utility in synthesizing bioactive compounds like lacinilenes. rsc.org

These laboratory methods, while effective, often require multi-step processes, purification by chromatography, and the use of organic solvents. mdpi.commdpi.com The development of efficient, scalable synthetic routes is crucial, especially for producing high-purity compounds like hydroxytyrosol, a related polyphenol, where gram-scale synthesis has been achieved through a three-step process starting from inexpensive catechol. mdpi.com

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions. This hybrid approach is increasingly employed for creating complex molecules like hydroxynaphthoates under milder and more sustainable conditions. Enzymes such as laccases are particularly valuable in these synthetic pathways. researchgate.netnih.gov

Laccases are enzymes that can catalyze the oxidation of phenolic compounds, making them ideal for initiating dimerization reactions. A notable application is in the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), a this compound derivative. researchgate.nettandfonline.com This process begins with sinapic acid, a naturally occurring phenolic compound. researchgate.net

The key enzymatic step involves the laccase-mediated oxidative dimerization of sinapic acid to form an intermediate known as bislactone. researchgate.nettandfonline.com The reaction conditions, including temperature, co-solvent percentage, and enzyme-to-substrate ratio, are optimized to maximize the yield of this intermediate. researchgate.net For example, studies have shown optimal conditions to be around 30°C in a buffered solution (pH 5.5) with 20% acetonitrile (B52724) and a specific laccase concentration (5 U/mmol). tandfonline.com This enzymatic transformation is the foundational step in building the naphthoate core from a simpler precursor. researchgate.net

Building on laccase-mediated dimerization, sustainable preparative-scale methods have been developed to produce hydroxynaphthoates in larger quantities. researchgate.net A one-pot, two-step chemo-enzymatic pathway has been designed to synthesize DMNA at the gram scale. researchgate.net

Table 1: Optimized Conditions for Laccase-Mediated Bislactone Formation This table presents the optimized parameters for the enzymatic synthesis step.

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 30 °C | tandfonline.com |

| pH | 5.5 | tandfonline.com |

| Co-solvent | 20% Acetonitrile | tandfonline.com |

| Enzyme/Substrate Ratio | 5 U/mmol of laccase | tandfonline.com |

| Initial Substrate Conc. | 0.18 mol/L | tandfonline.com |

Organometallic Compounds Incorporating this compound Moieties

This compound ligands can be incorporated into organometallic frameworks, particularly with tin, to create complexes with unique structural and electronic properties. The synthesis of these compounds is typically achieved through reactions between an organotin precursor and the this compound-containing ligand.

The synthesis of organotin(IV) hydroxynaphthoates generally involves the reaction of an organotin(IV) oxide, hydroxide, or halide with a carboxylic acid ligand. researchgate.netsysrevpharm.org These reactions are often carried out by refluxing the components in an anhydrous organic solvent like toluene or methanol (B129727) to yield the desired complex. researchgate.netmdpi.com

One specific method involves a one-pot reaction to create pentacoordinated organotin(IV) complexes. mdpi.com In this procedure, 2-hydroxy-1-naphthaldehyde (B42665) (a precursor to the this compound moiety), 2-amino-3-hydroxypyridine (B21099), and a corresponding organotin oxide are refluxed in a toluene-methanol mixture. mdpi.com This approach yields complexes that are soluble in common organic solvents. mdpi.com

Similarly, di- and tri-organotin(IV) carboxylates are prepared by reacting organotin(IV) oxides or hydroxides with the stoichiometric amount of the carboxylic acid ligand at elevated temperatures in dry toluene. researchgate.net For ligands containing other functional groups, such as 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid, the synthesis is performed by reacting the ligand with an appropriate alkyltin(IV) precursor, such as trimethyltin(IV) chloride or dibutyltin(IV) oxide, under reflux in toluene. mdpi.com The resulting organotin(IV) complexes are often isolated as stable solids in good yield. mdpi.commdpi.com

The stoichiometry of the reaction between the organotin precursor and the this compound ligand is a critical factor that dictates the composition and structure of the final product. researchgate.net Depending on the molar ratios of the reactants, different types of organotin carboxylates, such as mono-, di-, or tri-organotin(IV) derivatives, can be formed. researchgate.net

For example, reacting diorganotin(IV) dichlorides (like dibutyltin (B87310) dichloride) with a bidentate carboxylate ligand in a 1:2 metal-to-ligand molar ratio leads to the formation of [R₂Sn(L)₂] type complexes. kab.ac.ugjmchemsci.com In contrast, using a triorganotin(IV) precursor, such as tributyltin(IV) oxide, with the ligand in a 1:1 ratio typically yields [R₃Sn(L)] type complexes. kab.ac.ug The one-pot synthesis of pentacoordinated organotin(IV) complexes from 2-hydroxy-1-naphthaldehyde utilizes a 1:1:1 stoichiometric ratio of the naphthaldehyde derivative, an aminopyridine, and the organotin oxide. mdpi.com The resulting product composition determines the coordination geometry around the tin atom, which can range from tetrahedral to trigonal bipyramidal or octahedral, both in solution and in the solid state. researchgate.netmdpi.com

Table 2: Stoichiometry and Product Composition in Organotin(IV) this compound Synthesis This table summarizes the relationship between reactant stoichiometry and the resulting organotin complexes.

| Organotin Precursor Type | Ligand | Molar Ratio (Precursor:Ligand) | Product Composition | Reference |

|---|---|---|---|---|

| Diorganotin(IV) Oxide/Dichloride | o-Hydroxybenzoic Acid | 1:2 | [R₂Sn(HL)₂] | kab.ac.ug |

| Triorganotin(IV) Oxide/Chloride | o-Hydroxybenzoic Acid | 1:1 | [R₃Sn(HL)] | kab.ac.ug |

| Organotin Oxide | 2-Hydroxy-1-naphthaldehyde* | 1:1:1* | Pentacoordinated Complex | mdpi.com |

| Diorganotin(IV) Oxide | Hydroxy-azo-carboxylate | 1:2 | [(Bu₂Sn(H₂L))₂O]₂ | mdpi.com |

| Triorganotin(IV) Chloride | Hydroxy-azo-carboxylate | 1:1 | [Me₃Sn(H₂L)]₂ | mdpi.com |

\Note: Reaction also includes 2-amino-3-hydroxypyridine in a 1:1:1 ratio.*

Fundamental Organic Reaction Mechanisms Relevant to this compound Transformations

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. byjus.com In the context of this compound systems, this involves the reaction of a hydroxynaphthoic acid with an alcohol. The most common method employed is the Fischer-Speier esterification, or Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Mechanism of Fischer Esterification:

The reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the hydroxynaphthoic acid. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This proton transfer is often facilitated by the solvent or another alcohol molecule and converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or a molecule of water, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Alternative Esterification Methods:

While Fischer esterification is common, other methods can be employed, particularly when the reaction conditions of strong acid and heat are not suitable.

Acyl Chloride Intermediate Route: To circumvent the equilibrium limitations of Fischer esterification, the hydroxynaphthoic acid can first be converted to a more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting hydroxynaphthoyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl produced. libretexts.org This method often results in higher yields.

Carbonylation of Hydroxy Aromatic Halides: Esters of hydroxynaphthoic acid can also be synthesized by the carbonylation of a hydroxy aromatic halide. For example, 6-bromo-2-naphthol (B32079) can be carbonylated in the presence of a reactive alcohol solvent and a Group VIII metal catalyst (e.g., palladium) to produce the corresponding ester of 6-hydroxy-2-naphthoic acid directly. google.com

The selection of the esterification method depends on the specific hydroxynaphthoic acid isomer, the alcohol being used, and the desired scale and purity of the product.

| Method | Reagents | Typical Conditions | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Hydroxynaphthoic acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol or with azeotropic removal of water. | Nucleophilic Acyl Substitution | Uses inexpensive reagents; suitable for large-scale synthesis. masterorganicchemistry.com | Reversible reaction; may require harsh conditions (strong acid, heat). byjus.comlibretexts.org |

| Acyl Chloride Intermediate | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Alcohol, Base (e.g., Pyridine) | Often at room temperature or slightly elevated temperatures. libretexts.org | Nucleophilic Acyl Substitution | High yield; irreversible reaction. | Requires an extra synthetic step; generates corrosive HCl. libretexts.org |

| Carbonylation | Hydroxy aromatic halide (e.g., 6-bromo-2-naphthol), Carbon Monoxide, Alcohol, Metal Catalyst (e.g., Pd) | Elevated temperature (e.g., 90-110°C) and pressure. google.com | Catalytic Carbonyl Insertion | Direct conversion from halide to ester. google.com | Requires specialized equipment (pressure reactor) and catalyst. |

Elimination and Substitution Mechanisms

This compound systems can undergo both substitution and elimination reactions, primarily involving the hydroxyl group or substituents on the naphthalene (B1677914) ring. The specific pathway taken is highly dependent on the substrate's structure, the nature of the reagents, and the reaction conditions.

Substitution Reactions:

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. byjus.com In this compound systems, this can occur at several positions.

Reactions at the Hydroxyl Group: The hydroxyl group itself can act as a nucleophile. However, for it to be substituted, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, similar to the initial steps of an E1 elimination. saskoer.ca Once protonated to form an -OH₂⁺ group, it can be displaced by a weak nucleophile.

Nucleophilic Acyl Substitution: As detailed in the esterification section (4.4.1), the reaction at the carbonyl carbon of the ester group is a nucleophilic acyl substitution. pressbooks.pub The reverse reaction, the hydrolysis of the ester back to a carboxylic acid and an alcohol, also proceeds via this mechanism. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAAr): Direct substitution of a group (like a halogen) on the naphthalene ring by a nucleophile is generally difficult. It requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for attack. While the ester and hydroxyl groups do influence the ring's electron density, they are not typically sufficient to facilitate SNAr reactions under mild conditions.

Elimination Reactions:

Elimination reactions involve the removal of two substituents from adjacent atoms, typically resulting in the formation of a double bond. chemicalbook.comscience-revision.co.uk

Dehydration of the Hydroxyl Group: The hydroxyl group of a this compound is a poor leaving group. wipo.int To induce its elimination, it must be treated with a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) at high temperatures. saskoer.cawipo.int The mechanism is typically E1 for secondary or tertiary alcohols, and E2 for primary alcohols. wipo.int

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). saskoer.ca

Formation of Carbocation (E1 pathway): The water molecule departs, leaving behind a carbocation on the naphthalene ring. This step is the rate-determining step. saskoer.ca The stability of this carbocation is a key factor.

Deprotonation: A weak base (like water or HSO₄⁻) removes a proton from an adjacent carbon, leading to the formation of a double bond within the ring system and regenerating the catalyst. saskoer.ca

The competition between substitution (SN1) and elimination (E1) is common under these conditions. Higher temperatures and the use of non-nucleophilic acids (like H₂SO₄, whose conjugate base HSO₄⁻ is a poor nucleophile) favor elimination over substitution. wipo.int

| Factor | Favors Substitution (SN1) | Favors Elimination (E1) | Rationale |

|---|---|---|---|

| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have higher activation energy and benefit more from increased temperature. science-revision.co.uk |

| Nucleophile/Base | Good nucleophile, weak base (e.g., Cl⁻, Br⁻) | Poor nucleophile, strong/non-nucleophilic base (e.g., H₂O, HSO₄⁻ acting as base) | Strong, non-nucleophilic bases favor proton abstraction (elimination) over attack at the carbocation (substitution). wipo.int |

| Solvent | Aqueous, nucleophilic solvents | Ethanolic, non-nucleophilic solvents | Hot ethanolic conditions often favor elimination for alkyl halides, a principle that can be extended here. science-revision.co.uk |

Advanced Analytical Techniques for Hydroxynaphthoate Characterization and Pathway Elucidation

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating complex mixtures into their individual components. advancechemjournal.com High-performance liquid chromatography (HPLC) and its nanoscale counterpart are particularly powerful for the analysis of hydroxynaphthoate and its metabolites.

High-performance liquid chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column filled with a solid adsorbent material (stationary phase). advancechemjournal.comwikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. openaccessjournals.com

In the context of this compound analysis, HPLC is invaluable for separating the parent compound from its various metabolites, which may have very similar chemical structures. researchgate.net Reversed-phase HPLC is the most common mode used, employing a non-polar stationary phase and a polar mobile phase. advancechemjournal.com This setup allows for the effective separation of polar compounds, which elute earlier, from non-polar compounds that are retained longer by the column. researchgate.net

The output from an HPLC system is a chromatogram, a graph of the detector response versus time. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to its concentration. researchgate.net A UV-Vis spectrophotometer is often used as a detector in HPLC systems, providing quantitative data based on the absorbance of the eluting compounds. wikipedia.org

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with an acid modifier (e.g., formic acid) | To elute compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. |

| Detector | UV-Vis or Mass Spectrometry (MS) | To detect and quantify the separated compounds. |

| Wavelength (UV) | Typically 230-280 nm | To monitor the aromatic nature of hydroxynaphthoates. |

The identification of drug metabolites in biological fluids is a critical step in drug discovery, and HPLC coupled with mass spectrometry (HPLC-MS) provides detailed structural information on these metabolites. nih.gov Careful optimization of the chromatographic separation is necessary to resolve individual metabolites and minimize interference from endogenous molecules. nih.gov

Nano-liquid chromatography (nanoLC) is a miniaturized version of HPLC that operates with much lower flow rates and smaller column diameters. nih.gov This technique, when coupled with tandem mass spectrometry (MS/MS), offers significantly enhanced sensitivity and is ideal for analyzing sample-limited biological materials. nih.govnih.gov The reduced column diameter in nanoLC can lead to improved chromatographic efficiency, and the smaller emitter tip size for electrospray ionization (ESI) results in increased ionization efficiency and sensitivity. nih.gov

LC-MS/MS is a powerful tool for both identifying and quantifying a wide range of biomolecules, including proteins, lipids, and metabolites. nih.govwikipedia.org In a typical LC-MS/MS workflow for proteomics, proteins are first digested into peptides, which are then separated by LC and analyzed by MS/MS to determine their sequences. wikipedia.org This technique is particularly useful for analyzing complex biological samples where analytes are present at low concentrations. nih.gov

The parallel reaction monitoring (PRM) mode, available on high-resolution mass spectrometers, allows for the simultaneous detection of multiple target compounds with high specificity and a wide linear dynamic range. peerj.com This is a significant advantage over traditional methods for detecting multiple components in a single sample. peerj.com

Table 2: Advantages of NanoLC-MS/MS for Metabolite Analysis

| Feature | Advantage |

|---|---|

| High Sensitivity | Enables the detection of low-abundance metabolites. nih.gov |

| Improved Chromatographic Resolution | Better separation of structurally similar compounds. nih.gov |

| Reduced Sample Consumption | Ideal for precious or limited biological samples. nih.gov |

| High Throughput | Capable of analyzing many samples in a relatively short time. peerj.com |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives, as well as for monitoring the progress of reactions involving these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. sigmaaldrich.comwikipedia.org It is based on the interaction of atomic nuclei with an external magnetic field. sigmaaldrich.com The most commonly studied nuclei are protons (¹H) and carbon-13 (¹³C). wikipedia.org

NMR spectra provide unique and predictable information for small molecules, making it a primary method for identifying organic compounds. wikipedia.org The chemical shift of a nucleus in an NMR spectrum is influenced by its local electronic environment, providing clues about the functional groups present. youtube.com Furthermore, the splitting pattern of NMR signals reveals information about the connectivity of atoms within a molecule. youtube.com

While ¹H and ¹³C NMR are standard for organic compounds, NMR can be applied to any nucleus with a non-zero spin. ebsco.com For organotin compounds, ¹¹⁹Sn NMR would be employed to provide direct information about the tin center.

Table 3: Key Information from NMR Spectroscopy

| NMR Type | Information Provided |

|---|---|

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. spectrabase.com |

| ¹¹⁹Sn NMR | Information about the chemical environment and coordination of tin atoms. |

Ultraviolet-Visible (UV-Vis) spectroscopy is a fast, simple, and non-destructive technique that measures the absorption of UV or visible light by a sample. uu.nltechnologynetworks.com This absorption is related to the electronic transitions within a molecule, particularly the π→π* and n→π* transitions in organic compounds with chromophores. researchgate.net The resulting spectrum shows the absorbance as a function of wavelength.

UV-Vis spectroscopy is widely used for the quantitative determination of compounds in solution, based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. wikipedia.org It can be used to determine the concentration of reactants, products, or intermediates in a reaction. uu.nl

For this compound and its derivatives, the aromatic rings act as strong chromophores, leading to characteristic absorption bands in the UV region. Changes in the position and intensity of these bands can provide information about structural modifications or interactions with other molecules.

Table 4: Applications of UV-Vis Spectroscopy in this compound Analysis

| Application | Principle |

|---|---|

| Quantification | Measuring absorbance at a specific wavelength and using a calibration curve to determine concentration. wikipedia.org |

| Reaction Monitoring | Tracking the change in absorbance over time to follow the progress of a reaction. uu.nl |

| Structural Clues | Shifts in the absorption maximum can indicate changes in conjugation or substitution on the aromatic ring. researchgate.net |

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules. wikipedia.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, and the absorption of this radiation is measured. museunacional.cat The resulting FT-IR spectrum is a unique "fingerprint" of the molecule, with different functional groups giving rise to characteristic absorption bands. museunacional.cat

This technique is highly valuable for identifying the functional groups present in a molecule. nih.gov For example, the presence of a hydroxyl (-OH) group, a carboxyl (-COOH) group, or specific aromatic C-H bonds in this compound and its metabolites can be confirmed by their characteristic absorption frequencies in the FT-IR spectrum.

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. researcher.lifeacsmaterial.com Reaction-induced FTIR difference spectroscopy can be used to selectively probe the vibrations of chemical groups involved in a specific reaction. nih.gov

Table 5: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (hydroxyl/ether) | 1050-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for the characterization of this compound compounds and the elucidation of their metabolic pathways. wikipedia.org This method measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of a sample. wikipedia.org In the context of this compound research, MS, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is instrumental in identifying metabolic intermediates. nih.govd-nb.info

In studies of microbial degradation, researchers have successfully used a combination of chromatographic and spectrometric analyses to identify this compound isomers as key metabolites. For instance, in the degradation of phenanthrene (B1679779) by Sphingobium sp. strain PNB, dioxygenation at the 1,2-carbon positions leads to the formation of 2-hydroxy-1-naphthoic acid. nih.govcapes.gov.br Similarly, Burkholderia sp. strain BC1 degrades 2-hydroxy-1-naphthoic acid (2H1NA) through a pathway involving several intermediates that are identified using these techniques. nih.gov

The general workflow involves separating metabolites from a cell culture or enzymatic assay using chromatography. The separated compounds are then ionized and analyzed by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint, which can be compared against databases or known standards for identification. protocols.io Tandem mass spectrometry (MS/MS) can further be employed to fragment the ions, providing detailed structural information that helps in the unambiguous identification of isomers and elucidation of complex molecular structures. nih.govchromatographyonline.com This approach has been crucial in establishing the metabolic fate of hydroxynaphthoic acids in various biological systems. nih.govcapes.gov.br

Biochemical and Enzymatic Activity Assays

Oxygen uptake studies are a fundamental biochemical technique for delineating metabolic pathways, particularly those involving oxygenase enzymes. researchgate.net These studies measure the rate of oxygen consumption by whole-cell suspensions when exposed to a specific substrate. An increased rate of oxygen depletion upon the addition of a suspected metabolite provides strong evidence for its involvement in the degradation pathway. nih.govresearchgate.net

In the study of this compound metabolism, oxygen uptake assays have been pivotal. For example, when studying the degradation of phenanthrene, resting cells of Sphingobium sp. strain PNB grown on phenanthrene showed significant oxygen depletion when incubated with 2-hydroxy-1-naphthoic acid. nih.govresearchgate.net This indicates that 2-hydroxy-1-naphthoic acid is an intermediate in the phenanthrene degradation pathway and is actively metabolized by the cells in an oxygen-dependent manner. researchgate.net

Similarly, research on Burkholderia sp. strain BC1 utilized oxygen uptake studies to help characterize the degradation pathway of 2-hydroxy-1-naphthoic acid (2H1NA). nih.gov The findings from these experiments, combined with the identification of metabolites, revealed that the pathway proceeds via 2-naphthol, 1,2,6-trihydroxy-1,2-dihydronaphthalene, and gentisic acid. nih.govmicrobiologyresearch.org The data gathered from these assays are often presented quantitatively, showing the specific rate of oxygen consumption for each potential intermediate, thereby helping to piece together the sequence of metabolic reactions.

Table 1: Oxygen Uptake by Sphingobium sp. strain PNB

| Substrate Added | Oxygen Uptake Rate (nmol O₂/min/mg of protein) |

|---|---|

| Phenanthrene | 45.3 ± 2.1 |

| 1-Hydroxy-2-naphthoic acid | 40.1 ± 1.9 |

| 2-Hydroxy-1-naphthoic acid | 38.7 ± 1.5 |

| Salicylate (B1505791) | 55.2 ± 2.5 |

| Catechol | 60.8 ± 3.0 |

Data derived from studies on phenanthrene degradation pathways where hydroxynaphthoic acids are key intermediates. researchgate.net

Spectrophotometric assays are a versatile and widely used method for measuring enzyme activity. creative-enzymes.comthermofisher.com These assays monitor the progress of an enzyme-catalyzed reaction by measuring the change in absorbance of light by the sample at a specific wavelength. creative-enzymes.comipinnovative.com This change can be due to the formation of a colored product or the consumption of a substrate that absorbs light. rsc.org

In the context of this compound metabolism, spectrophotometric analyses are used to detect and quantify the activity of specific enzymes involved in its degradation. For example, the activity of dioxygenase enzymes that cleave the aromatic ring of hydroxynaphthoic acids can be monitored. nih.govnih.gov Often, these assays are coupled, meaning the product of the primary enzymatic reaction is converted by a second enzyme into a readily detectable compound. nih.gov

A common application involves tracking the consumption of cofactors like NADH or NADPH, which absorb UV light at 340 nm in their reduced state but not in their oxidized state (NAD⁺ or NADP⁺). creative-enzymes.comipinnovative.com An enzyme utilizing NADH in the this compound pathway can, therefore, be assayed by monitoring the decrease in absorbance at 340 nm over time. ipinnovative.com These kinetic measurements are essential for characterizing enzymes, determining their substrate specificity, and understanding their role within the broader metabolic network. nih.govthermofisher.com

Electrochemical and Potentiometric Studies

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. wikipedia.orgacdlabs.com Potentiometric titration is a standard method for determining pKa values. This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the solution's pH with a high-precision electrode. The pKa can be determined from the resulting titration curve, specifically at the point where the acid is half-neutralized. scienceready.com.auyoutube.com

For hydroxynaphthoic acids, which possess both a carboxylic acid group and a hydroxyl group, two distinct pKa values can be determined. A study on 2-hydroxy-1-naphthoic acid (HNA) in a 50% dioxane-water mixture determined two pKa values through potentiometric measurements. ekb.eg The lower pKa value corresponds to the more acidic carboxylate group, while the higher pKa value is attributed to the less acidic hydroxyl group. ekb.eg This data is fundamental for understanding the compound's behavior in solutions of varying pH and is a prerequisite for studying its interactions with other ions, such as metal complexation. ekb.eg

Table 2: Acid Dissociation Constants (pKa) for 2-Hydroxy-1-Naphthoic Acid

| Functional Group | pKa Value |

|---|---|

| Carboxylate | 4.49 |

| Hydroxyl | 10.12 |

Determined in a 50% dioxane-water solution at 25°C and 0.1 M ionic strength. ekb.eg

Equilibrium studies are conducted to understand the formation and stability of complexes between a ligand, such as this compound, and metal ions. Potentiometric titration is a key technique for these investigations, allowing for the determination of the stoichiometry and stability constants of the resulting metal complexes. ekb.egiaea.org

Research has been conducted on the complex formation between 2-hydroxy-1-naphthoic acid and several divalent transition metal ions, including Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺, in a dioxane-water mixture. ekb.egekb.eg By titrating a solution containing both the this compound ligand and the metal ion, researchers can model the formation of different complex species (e.g., 1:1 and 1:2 metal-to-ligand ratios). ekb.eg

The stability of these complexes was found to follow the Irving-Williams order: Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. ekb.eg This order is a well-established trend in the stability of complexes formed by first-row transition metal ions and reflects factors like ionic radius and ionization potential. ekb.eg The stability constants (log K) quantify the strength of these interactions and are crucial for predicting the speciation of this compound in the presence of metal ions in various chemical and biological systems.

Table 3: Stability Constants (log K) of Divalent Metal Ion Complexes with 2-Hydroxy-1-Naphthoic Acid

| Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |

|---|---|---|

| Cu²⁺ | 8.15 | 6.85 |

| Ni²⁺ | 5.89 | 4.61 |

| Co²⁺ | 5.61 | 4.39 |

| Mn²⁺ | 4.54 | 3.52 |

Determined in a 50% dioxane-water solution at 25°C and 0.1 M ionic strength. ekb.eg

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,6-trihydroxy-1,2-dihydronaphthalene |

| 1-Hydroxy-2-naphthoic acid |

| 2-Hydroxy-1-naphthoic acid |

| 2-naphthol |

| Catechol |

| Cobalt (Co²⁺) |

| Copper (Cu²⁺) |

| Gentisic acid |

| This compound |

| Manganese (Mn²⁺) |

| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, oxidized) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

| NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |

| Nickel (Ni²⁺) |

| Phenanthrene |

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, allowing for the rapid assessment of large numbers of chemical compounds for a specific biological activity. bmglabtech.com In the context of hydroxynaphthoates, HTS assays are instrumental in identifying derivatives with potent biological effects and in elucidating their mechanisms of action. These methodologies leverage automation, miniaturization, and sensitive detection systems to efficiently screen extensive compound libraries. bmglabtech.comevotec.com

A key application of HTS for hydroxynaphthoates has been in the identification of compounds that can mitigate endoplasmic reticulum (ER) stress. jst.go.jp ER stress is implicated in a variety of diseases, and molecules that can alleviate this stress are of significant therapeutic interest. One notable HTS approach involves a cell-based reporter assay. jst.go.jp In this system, a reporter gene, such as luciferase, is placed under the control of a promoter that is activated during ER stress, like the GRP78 promoter. jst.go.jp When cells are exposed to an ER stress-inducing agent, the promoter is activated, leading to the production of the reporter protein, which can be quantified. The addition of a test compound, such as a this compound derivative, that alleviates ER stress will result in a decrease in the reporter signal.

Using this method, various hydroxynaphthoic acids have been identified as potent reducers of ER stress signals. jst.go.jp Specifically, 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid were found to be significantly more active than known ER stress modulators like salicylate. jst.go.jp The robustness of such an HTS assay is determined by statistical parameters like the Z-factor, which assesses the quality of the assay for screening purposes. jst.go.jp

The following table summarizes a representative HTS methodology used for identifying biologically active hydroxynaphthoates.

| Parameter | Description |

| Assay Type | Cell-based reporter gene assay. jst.go.jp |

| Cell Line | HepG2 (human liver cancer cell line). jst.go.jp |

| Target Pathway | Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR). jst.go.jp |

| Reporter System | Renilla luciferase driven by the GRP78 promoter. jst.go.jp |

| Screening Process | Cells are treated with an ER stress inducer (e.g., tunicamycin) and then with compounds from a chemical library. jst.go.jp |

| Detection Method | Measurement of luciferase activity using a luminometer. jst.go.jp |

| Primary Outcome | Identification of compounds that decrease the luciferase signal, indicating a reduction in ER stress. jst.go.jp |

| Key Findings | Hydroxynaphthoic acids, particularly 1-hydroxy-2-naphthoic acid, were identified as potent down-regulators of UPR markers. jst.go.jp |

Molecular Biology Techniques in Pathway Validation (e.g., Real-Time PCR)

Once a biological activity has been identified through HTS, the next critical step is to validate the underlying molecular pathways. Molecular biology techniques are essential for confirming the mechanism of action of hydroxynaphthoates at the genetic level. nih.gov Techniques like Real-Time Polymerase Chain Reaction (RT-qPCR) are considered the gold standard for quantifying gene expression with high accuracy and sensitivity. nih.govgene-quantification.de

RT-qPCR allows for the measurement of the messenger RNA (mRNA) levels of specific genes in real-time during the PCR amplification process. thermofisher.com This is achieved by reverse transcribing the RNA from a biological sample into complementary DNA (cDNA), which then serves as the template for qPCR. thermofisher.comlubio.ch The amplification of the target gene is monitored using fluorescent dyes or probes. The cycle at which the fluorescence signal crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA. thermofisher.com